N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxazole ring, and a pyrrolidine carboxamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-fluorophenyl acetic acid derivative and an appropriate amine under dehydrating conditions.
Attachment of the Pyrrolidine Carboxamide: The oxazole intermediate is then reacted with a pyrrolidine derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated heterocyclic structure.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group and oxazole ring can engage in π-π stacking interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide
- N-{[5-(2-bromophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide
Uniqueness
Compared to its analogs, N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic distribution and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-4-2-1-3-10(11)13-7-9(19-22-13)8-17-15(21)12-5-6-14(20)18-12/h1-4,7,12H,5-6,8H2,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNVYOVDVBSWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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